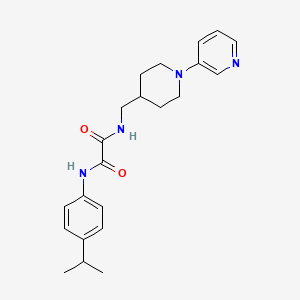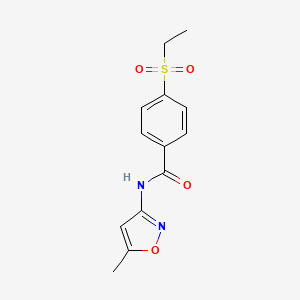
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as IPPO, is a novel compound with potential uses in scientific research. It is a small molecule that can be synthesized in the laboratory and has been shown to have interesting biochemical and physiological effects. In
Scientific Research Applications
Molecular Interactions and Receptor Antagonism
A study on molecular interactions of a structurally related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 cannabinoid receptor, utilized molecular orbital methods to analyze conformations and their energetic stability. This research developed unified pharmacophore models for CB1 receptor ligands, highlighting the importance of the N1 aromatic ring moiety in binding interactions, suggesting similarities in the interaction mechanisms of N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide with biological receptors (Shim et al., 2002).
Frustrated Lewis Pairs and Chemical Reactivity
Research into intramolecular pyridine-based frustrated Lewis pairs demonstrated the reactivity of organolithium or -potassium compounds derived from methylpyridines, including structures related to N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. This study provides insights into the formation of borylmethylpyridines and their unique reactivity towards hydrogen, indicating potential applications in catalysis and synthesis (Körte et al., 2015).
Synthesis and Structural Studies
Another aspect of research focuses on the synthesis and structural analysis of compounds with similar frameworks, offering insights into their chemical properties and potential applications in drug design and material science. For example, studies on N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide provide valuable information on crystal and molecular structures, which can be crucial for understanding the activity and function of N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (Cabezas et al., 1988).
Catalysis and Ligand Efficiency
The development of effective ligands for catalytic reactions is another significant area of application. A study highlighted the use of oxalic diamide-catalyzed coupling of terminal alkynes with aryl halides, demonstrating the efficiency of related ligand systems. This research underscores the potential of N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide in catalyzing bond-forming reactions, which is essential for the synthesis of complex organic molecules (Chen et al., 2023).
properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16(2)18-5-7-19(8-6-18)25-22(28)21(27)24-14-17-9-12-26(13-10-17)20-4-3-11-23-15-20/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYIZLPRIFVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)
![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)


![N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2674718.png)


![benzyl 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2674721.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)
